![molecular formula C13H17N3O3 B2702816 N1-((1-hydroxycyclopentyl)methyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1251565-24-8](/img/structure/B2702816.png)
N1-((1-hydroxycyclopentyl)methyl)-N2-(pyridin-3-yl)oxalamide
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Description
N1-((1-hydroxycyclopentyl)methyl)-N2-(pyridin-3-yl)oxalamide, also known as CP-690,550, is a small molecule drug that has been extensively researched for its potential therapeutic applications. It was initially developed by Pfizer for the treatment of autoimmune diseases, including rheumatoid arthritis and psoriasis. However, its mechanism of action and biochemical effects have sparked interest in its potential applications beyond these diseases.
Scientific Research Applications
- Pyrrolopyrazine derivatives, including our compound of interest, have demonstrated antimicrobial properties. These molecules can inhibit the growth of bacteria, fungi, and other microorganisms. Researchers explore their potential as novel antibiotics or antifungal agents .
- The pyrrolopyrazine scaffold may possess anti-inflammatory properties. By modulating inflammatory pathways, it could contribute to the development of anti-inflammatory drugs .
- Some pyrrolopyrazine derivatives exhibit antiviral activity. Researchers investigate their effectiveness against specific viruses, potentially leading to new antiviral therapies .
- The compound’s structure suggests that it might act as an antioxidant. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals .
- Pyrrolopyrazine derivatives have been explored for their potential as antitumor agents. Researchers investigate their effects on cancer cell lines, tumor growth, and metastasis .
- 5H-pyrrolo[2,3-b]pyrazine derivatives, a subset of pyrrolopyrazines, exhibit kinase inhibitory activity. Kinases play essential roles in cell signaling pathways, and inhibiting them can impact diseases such as cancer and inflammation .
Antimicrobial Activity
Anti-Inflammatory Effects
Antiviral Potential
Antioxidant Properties
Antitumor Activity
Kinase Inhibition
While these applications highlight the compound’s versatility, it’s essential to note that the precise mechanisms of action and detailed structure-activity relationships (SAR) remain areas of ongoing research. Medicinal chemistry researchers can leverage the efficient synthetic methods and biological insights discussed here to design and synthesize new leads for various diseases .
properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-11(15-9-13(19)5-1-2-6-13)12(18)16-10-4-3-7-14-8-10/h3-4,7-8,19H,1-2,5-6,9H2,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVVAQJKONLRHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NC2=CN=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-hydroxycyclopentyl)methyl)-N2-(pyridin-3-yl)oxalamide |
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